molecular formula C14H14O4 B1365182 Phaeochromycin E

Phaeochromycin E

Cat. No. B1365182
M. Wt: 246.26 g/mol
InChI Key: BIAYPZYIPJYNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phaeochromycin E is a natural product found in Streptomyces phaeochromogenes, Streptomyces sundarbansensis, and Streptomyces with data available.

Scientific Research Applications

Anti-inflammatory Properties

Phaeochromycin E, identified as a novel polyketide, has been found to have significant anti-inflammatory properties. Research conducted by Graziani et al. (2005) on Streptomyces phaeochromogenes LL-P018, which produces phaeochromycins A-E, highlighted these anti-inflammatory effects. This finding was reinforced by further studies that investigated the properties of phaeochromycins, including Phaeochromycin E, as anti-inflammatory agents (Graziani, Ritacco, Bernan, & Telliez, 2005).

Structural Analysis and Biosynthesis

Phaeochromycin E, along with other phaeochromycins, has been studied for its structural and biosynthetic pathways. Research emphasizes the importance of understanding the molecular structure and biosynthetic origins of these compounds for potential therapeutic applications. Such studies contribute to the broader understanding of polyketide metabolites in scientific research (Ritacco & Eveleigh, 2008).

Selective Antiproliferative Activity

Recent studies have also discovered that Phaeochromycin E exhibits selective antiproliferative activity against certain cell lines. This property is crucial for the development of targeted therapies in oncology, providing a pathway for the development of new anticancer drugs. The research by Xu et al. (2022) on dimeric polyketides, including phaeochromycins, highlights these potential applications in cancer treatment (Xu, Wang, Lv, Fu, Wang, & Zhu, 2022).

properties

Product Name

Phaeochromycin E

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-oxo-2-propylchromen-5-yl)acetic acid

InChI

InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17)

InChI Key

BIAYPZYIPJYNTN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.